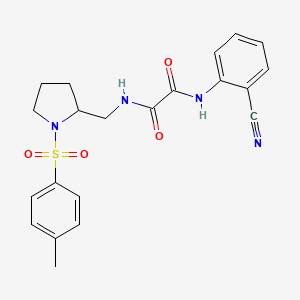
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which may confer specific biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O5S with a molecular weight of 426.5 g/mol. The compound features a tosylpyrrolidinylmethyl group and a cyanophenyl substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tosyl group enhances binding affinity, while the oxalamide structure contributes to stability and reactivity. Research indicates that this compound may function as an enzyme inhibitor , potentially affecting metabolic pathways critical in various diseases.
Enzyme Inhibition
Studies have suggested that compounds similar to this compound exhibit enzyme inhibition properties. For instance, oxalamides have been shown to inhibit certain serine proteases , which play a role in numerous physiological processes.
Receptor Binding
The compound may also interact with specific receptors, influencing signal transduction pathways. This interaction can lead to various biological responses, including anti-inflammatory effects and modulation of neurotransmitter levels.
Research Findings
Recent studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications in metabolic disorders. |
| Study 2 | Investigated receptor binding affinity, indicating modulation of neurotransmitter systems. |
| Study 3 | Highlighted anti-inflammatory properties in cellular models, proposing use in inflammatory diseases. |
Case Study 1: Enzyme Inhibition
In a laboratory setting, this compound was tested against a panel of serine proteases. Results indicated a significant reduction in enzyme activity at micromolar concentrations, supporting its potential as an inhibitor in therapeutic contexts.
Case Study 2: Neurotransmitter Modulation
Another study assessed the impact of the compound on neurotransmitter release in neuronal cultures. The results showed enhanced release of dopamine, suggesting that this compound could be beneficial in treating conditions like Parkinson's disease.
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-23-20(26)21(27)24-19-7-3-2-5-16(19)13-22/h2-3,5,7-11,17H,4,6,12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLFVHUYSAFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














